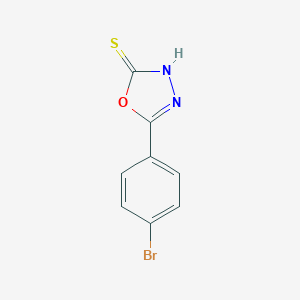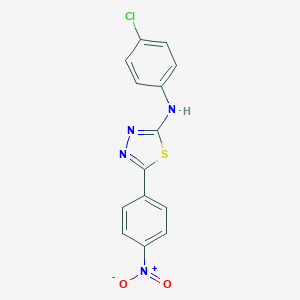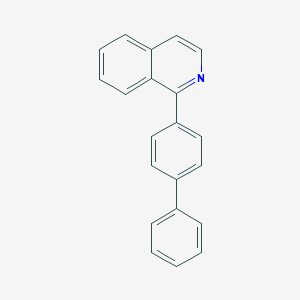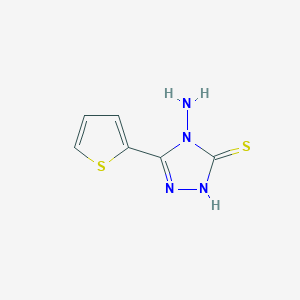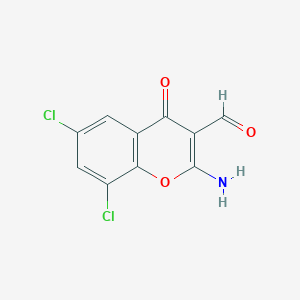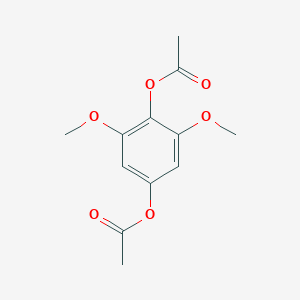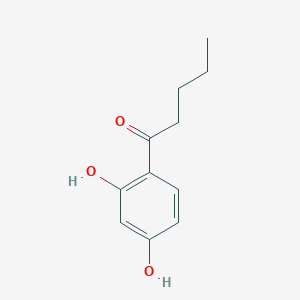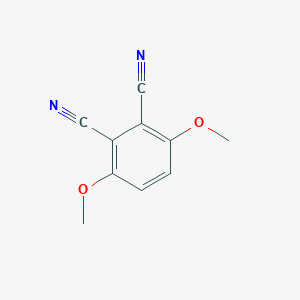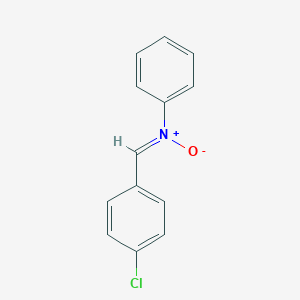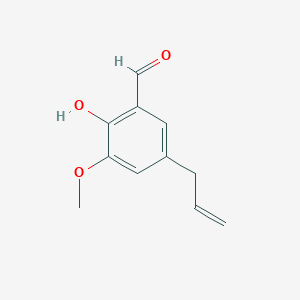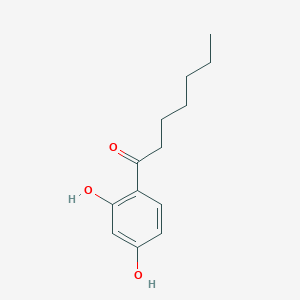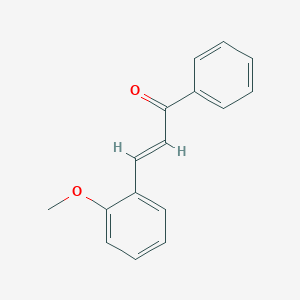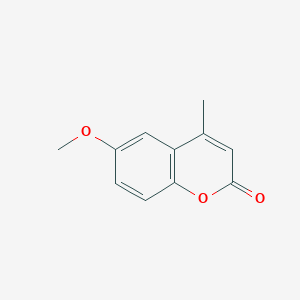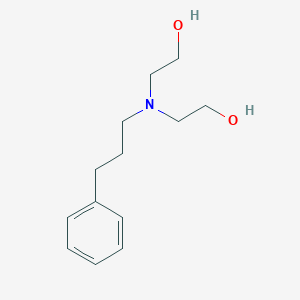
2,2'-(3-Phenylpropylazanediyl)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is a chemical compound with the molecular formula C13H21NO2 It is known for its unique structure, which includes a phenylpropyl group attached to an ethanol backbone through an imino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- typically involves the reaction of 3-phenylpropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2,2’-[(2-hydroxyethyl)imino]bis-: Similar structure but with a hydroxyethyl group instead of a phenylpropyl group.
Ethanol, 2,2’-[(methyl)imino]bis-: Contains a methyl group instead of a phenylpropyl group.
Ethanol, 2,2’-[(ethyl)imino]bis-: Contains an ethyl group instead of a phenylpropyl group.
Uniqueness
Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobic interactions and can influence its reactivity and binding affinity with various targets.
Propriétés
Numéro CAS |
165377-37-7 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(3-phenylpropyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO2/c15-11-9-14(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2 |
Clé InChI |
VDVWWRRBJNNKQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN(CCO)CCO |
SMILES canonique |
C1=CC=C(C=C1)CCCN(CCO)CCO |
Synonymes |
2,2'-(3-phenylpropylazanediyl)diethanol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
